ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554082
InChI: InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8+,20-19?
SMILES:
Molecular Formula: C14H14F3N3O4
Molecular Weight: 345.27 g/mol

ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

CAS No.:

Cat. No.: VC16554082

Molecular Formula: C14H14F3N3O4

Molecular Weight: 345.27 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate -

Specification

Molecular Formula C14H14F3N3O4
Molecular Weight 345.27 g/mol
IUPAC Name ethyl N-[(E)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate
Standard InChI InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8+,20-19?
Standard InChI Key GUDGTWJQRGYOLU-WCUZDZTQSA-N
Isomeric SMILES CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)C(F)(F)F
Canonical SMILES CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name, ethyl N-[(E)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate, reflects its Z-configuration at the hydrazone linkage and E-geometry at the enol tautomer. Discrepancies in nomenclature between sources highlight the importance of stereochemical precision. For instance, one source specifies the (2Z) configuration in the compound name but uses (E) in the IUPAC designation, suggesting potential tautomeric interconversion or data entry variability.

The structure comprises:

  • A 4-(trifluoromethyl)phenyl group contributing hydrophobicity and electronic effects.

  • A hydrazone linkage (-N=N-) enabling conjugation and potential bioactivity.

  • An ethyl carbamate (-OC(=O)NH-) moiety, often associated with prodrug formulations.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC14H14F3N3O4\text{C}_{14}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{4}
Molecular Weight345.27 g/mol
CAS Number478042-73-8 (conflicting entries noted)
SMILES NotationCCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F
InChIKeyGUDGTWJQRGYOLU-WCUZDZTQSA-N

Synthesis and Reaction Optimization

Synthetic Pathways

The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A typical route involves:

  • Reacting 4-(trifluoromethyl)phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic catalysis (e.g., acetic acid or HCl).

  • Isolating the hydrazone intermediate, followed by carbamate formation using ethyl chloroformate.

Reaction conditions critically influence yield and purity:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Structural Insights from Analogous Compounds

Crystallographic studies of related carbamates, such as ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate, reveal that syn-orientation of carbonyl groups and N–H⋯O hydrogen bonding stabilize molecular conformations . These findings suggest that the title compound’s bioactivity may depend on similar intermolecular interactions, though empirical validation is needed.

Biological Activities and Mechanistic Hypotheses

Anti-Inflammatory Properties

Preliminary studies suggest modulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, though exact targets remain unconfirmed.

Table 2: Reported Biological Activities

ActivityProposed MechanismResearch Status
Anti-CancerDNA intercalation, ROS generationPreclinical
Anti-InflammatoryCOX-2/NF-κB pathway modulationHypothetical

Future Research Directions

Mechanistic Elucidation

  • Molecular Docking Studies: To identify protein targets (e.g., kinases, receptors) using the compound’s 3D structure.

  • Kinetic Assays: Quantify interactions with enzymes like COX-2 or topoisomerase II.

Structural Optimization

  • Prodrug Design: Modifying the carbamate group to enhance bioavailability.

  • Fluorine Substitution: Exploring difluoromethyl or pentafluorosulfanyl analogs for improved activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator